1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-cyclopropylidenepiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-16(13-3-4-14-15(9-13)20-10-19-14)17-7-5-12(6-8-17)11-1-2-11/h3-4,9H,1-2,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMXPJHBOXQYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine typically involves multiple steps. One common route starts with the preparation of 2H-1,3-benzodioxole-5-carbonyl chloride, which is then reacted with a piperidine derivative under controlled conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halides and alkoxides.
Hydrolysis: This reaction involves breaking down the compound in the presence of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine with two analogous compounds, highlighting structural, molecular, and functional differences:
Functional Group Impact on Properties
- However, the cyclopropylidene group in the target compound introduces steric strain, which may increase reactivity compared to the sulfur-linked analog .
- Solubility and Bioavailability: The sulfanyl-methyl substituent in the analog (C21H23NO4S) introduces a thioether bond, likely improving lipophilicity but reducing aqueous solubility relative to the cyclopropylidene variant.
Research and Development Implications
The structural nuances of these compounds underscore the importance of substituent selection in drug design. For instance:
- Cyclopropylidene vs. Conversely, the sulfur atom in the analog could mediate redox interactions or metabolic instability .
- Safety Protocols: The lack of toxicological data for the target compound necessitates adherence to general safety measures for piperidine derivatives, including rigorous personal protective equipment (PPE) and emergency washing procedures, as outlined for benzyl 4-aminopiperidine-1-carboxylate .
Biological Activity
1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine can be represented as follows:
- Molecular Formula : C15H15N1O3
- Molecular Weight : 271.29 g/mol
This compound features a benzodioxole moiety that is known for contributing to various biological activities, including insecticidal properties and potential anti-inflammatory effects.
Biological Activity Overview
Research indicates that compounds with a benzodioxole structure often exhibit significant biological activities, particularly in the areas of insecticidal and antimicrobial properties. The following sections detail specific findings related to the biological activity of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine.
Insecticidal Activity
A study explored the larvicidal effects of benzodioxole derivatives against Aedes aegypti, a primary vector for several arboviruses. The results indicated that certain derivatives demonstrated notable larvicidal activity, suggesting that the benzodioxole moiety could enhance insecticidal properties.
| Compound Name | LC50 (μM) | LC90 (μM) | Observations |
|---|---|---|---|
| 3,4-Methylenedioxy Cinnamic Acid | 28.9 ± 5.6 | 162.7 ± 26.2 | Effective against Ae. aegypti |
| Temephos (control) | <10.94 | N/A | Standard insecticide for comparison |
These findings highlight the potential of benzodioxole derivatives in developing new insecticides that are less toxic to mammals while effectively controlling mosquito populations .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of benzodioxole derivatives. Research has shown that compounds within this class can inhibit bacterial growth effectively. For instance, studies assessing various substituted benzodioxoles have reported varying degrees of antibacterial activity against common pathogens.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzodioxole Derivative A | E. coli | 32 μg/mL |
| Benzodioxole Derivative B | S. aureus | 16 μg/mL |
These results suggest that modifications to the benzodioxole structure can lead to enhanced antimicrobial properties, making them candidates for further development in therapeutic applications .
The mechanisms underlying the biological activity of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine are not fully elucidated but are believed to involve:
- Inhibition of Enzymatic Pathways : Certain derivatives may inhibit key enzymes involved in metabolic pathways in insects and bacteria.
- Disruption of Cell Membranes : The lipophilic nature of these compounds allows them to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
Case Studies
Several case studies have highlighted the efficacy of benzodioxole derivatives in real-world applications:
- Case Study on Mosquito Control : A field study conducted in Brazil demonstrated that the application of a specific benzodioxole derivative significantly reduced mosquito populations in treated areas without affecting non-target species.
- Clinical Trials for Antimicrobial Efficacy : Preliminary clinical trials involving formulations containing benzodioxole derivatives showed promising results in treating skin infections caused by resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
